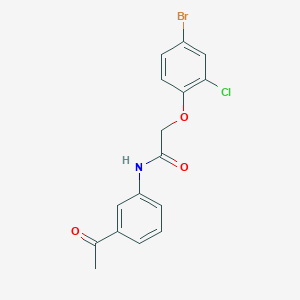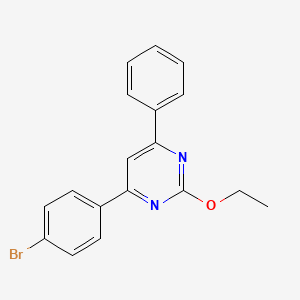
methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate
Übersicht
Beschreibung
Methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate, also known as K777, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. K777 belongs to the class of indolizinecarboxylate derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme IκB kinase (IKK), which is involved in the activation of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. By inhibiting the activity of IKK, this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been found to possess anti-viral properties and has been shown to inhibit the replication of the influenza virus. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of IKK and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been found to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment. Additionally, the exact mechanism of action of this compound is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate. Further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, and further studies are needed to determine its potential use in the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells. However, further studies are needed to determine the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to possess anti-viral properties and has been shown to inhibit the replication of the influenza virus.
Eigenschaften
IUPAC Name |
methyl 1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-12-30(25,26)19-17-14-16(15-6-9-22-10-7-15)8-11-23(17)18(21(24)29-3)20(19)31(27,28)13-5-2/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEAHESALVUHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide](/img/structure/B3555195.png)
![N-(4-chloro-2-fluorophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3555204.png)
![methyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3555212.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3555216.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3555221.png)
![N-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B3555233.png)

![methyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B3555243.png)

![2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3555258.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3555273.png)
![3,5-dichloro-4-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3555280.png)
![N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B3555283.png)
![N-{4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3555295.png)